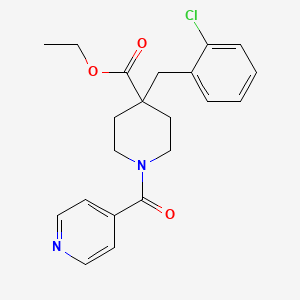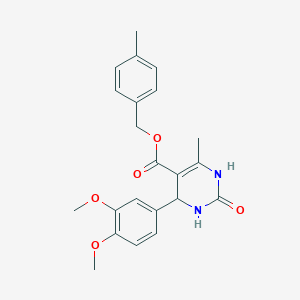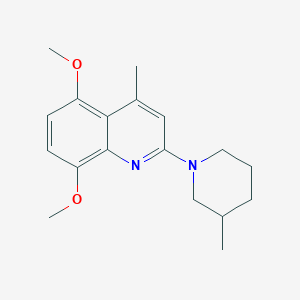![molecular formula C23H22N2O3 B5140597 N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment and other medical fields. This compound is also known as MPAA and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
MPAA has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. MPAA has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, MPAA has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, the programmed cell death of cancer cells. MPAA has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
MPAA has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be well-tolerated by animals in preclinical studies. MPAA has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPAA in lab experiments include its low toxicity profile, its ability to inhibit tubulin polymerization and histone deacetylases, and its potential use in cancer treatment and other medical fields. The limitations of using MPAA in lab experiments include the need for further studies to determine its efficacy and safety in humans, as well as the need for more efficient synthesis methods.
Direcciones Futuras
There are several future directions for the study of MPAA. These include further studies on its efficacy and safety in humans, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, MPAA could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.
In conclusion, MPAA is a synthetic compound that has shown potential for use in cancer treatment and other medical fields. Its mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases, leading to the arrest of the cell cycle and the programmed cell death of cancer cells. MPAA has a low toxicity profile and has been well-tolerated by animals in preclinical studies. Further studies are needed to determine its efficacy and safety in humans and to develop more efficient synthesis methods. MPAA could also be studied for its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of 2-methyl-4-nitroaniline with phenylacetyl chloride to form 2-methyl-4-[(phenylacetyl)amino]nitrobenzene. This intermediate is then reduced using sodium dithionite to obtain 2-methyl-4-[(phenylacetyl)amino]aniline. Finally, the coupling of this compound with 2-phenoxyacetyl chloride using triethylamine as a catalyst produces MPAA.
Propiedades
IUPAC Name |
N-[3-methyl-4-[(2-phenoxyacetyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-17-14-19(24-22(26)15-18-8-4-2-5-9-18)12-13-21(17)25-23(27)16-28-20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQVMOGSRESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)

![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
